Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)-
Overview
Description
This compound is a derivative of terpyridine, which is a class of compounds known for their coordination chemistry . It has been used as a sensor molecule, specifically a dual responsive chemosensor for biologically important inorganic cations and fluoride anion . The sensor molecule is equipped with analyte coordinating donor sites displaying charge transfer controlled spectroscopic properties and shows analyte–receptor interactions .
Synthesis Analysis
The synthesis of this compound involves standard analytical and spectroscopic techniques . The FT IR spectrum of the receptor confirms the formation of the condensation product . More detailed synthesis procedures are not available in the retrieved papers.Chemical Reactions Analysis
This compound has been studied for its reactivity with various inorganic cations and anions . It shows colorimetric signalling in solution for cations such as Mn 2+, Ni 2+ and Cu 2+ as evidenced by instant colour changes . Fluoride anion was detected by naked eye even at 2 μL of aliquot, signalled by the development of yellowish brown colour .Scientific Research Applications
Colorimetric Sensing
The synthesis of NSC640499 involves a terpyridine Schiff base-bearing vanillin motif. Researchers have confirmed its structure using techniques such as 1H and 13C-NMR spectroscopy and FT-IR spectroscopy . Due to its peculiar coordination properties and optical characteristics, NSC640499 holds promise as a colorimetric sensing molecular compound. Its ability to undergo specific interactions with metal ions or other analytes could make it valuable for detecting and quantifying substances in solution.
Catalysis
Given the presence of terpyridine and phenolic moieties, NSC640499 could serve as a ligand in catalytic processes. Researchers might investigate its coordination with transition metals and assess its catalytic activity in various reactions. For instance, it could participate in C–C coupling reactions or C–O bond cleavage .
Hydrogen Generation
While not directly reported for NSC640499, related terpyridine derivatives have been studied for hydrogen generation. Researchers could investigate its potential in autothermal reforming of ethanol to produce hydrogen gas. Understanding its catalytic behavior and stability under reaction conditions would be crucial .
Mechanism of Action
Target of Action
It’s worth noting that terpyridine derivatives have been broadly applied due to their superior metal-binding ability .
Mode of Action
Terpyridine-containing imine structures have been recognized for their peculiar coordination properties, encompassed by the tridentate ligand feature of terpyridine and the strong binding affinity of the c=n bond in the imine group . This suggests that NSC640499 might interact with its targets through these coordination properties, leading to potential changes in the target’s function.
Biochemical Pathways
Terpyridine derivatives are known for their distinguished electrochemical and photophysical properties , suggesting that they might interact with various biochemical pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4904±400 °C, and its predicted density is 1234±006 g/cm3 . These properties might influence the compound’s bioavailability and pharmacokinetics.
properties
IUPAC Name |
2-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-13-14-28-19-9-7-17(8-10-19)18-15-22(20-5-1-3-11-24-20)26-23(16-18)21-6-2-4-12-25-21/h1-12,15-16,27H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTHDGHSDFMYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327269 | |
Record name | NSC640499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127192-72-7 | |
Record name | NSC640499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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